Cas no 1159511-35-9 (1-(1-methyl-1H-indazol-5-yl)ethan-1-amine)

1-(1-Methyl-1H-indazol-5-yl)ethan-1-amine is a versatile intermediate in organic synthesis, particularly valued for its indazole core structure, which is prevalent in pharmaceuticals and agrochemicals. The compound features a primary amine group at the benzylic position, enhancing its reactivity in coupling and functionalization reactions. Its 1-methyl substitution on the indazole ring improves stability while maintaining compatibility with further derivatization. This makes it a useful building block for the development of biologically active molecules, including kinase inhibitors and receptor modulators. The compound’s well-defined structure and synthetic accessibility contribute to its utility in medicinal chemistry research and drug discovery applications.
1-(1-methyl-1H-indazol-5-yl)ethan-1-amine structure
1159511-35-9 structure
Product Name:1-(1-methyl-1H-indazol-5-yl)ethan-1-amine
CAS No:1159511-35-9
MF:C10H13N3
MW:175.230321645737
MDL:MFCD11869781
CID:2613871
PubChem ID:44119243
Update Time:2025-05-26

1-(1-methyl-1H-indazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methylindazol-5-yl)ethanamine
    • 5-(1-Aminoethyl)-1-methyl-1H-indazole
    • 1-(1-Methyl-1H-indazol-5-yl)ethylamine
    • OR30901
    • MB10367
    • FCH1163147
    • 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine
    • MDL: MFCD11869781
    • Inchi: 1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-12-13(10)2/h3-7H,11H2,1-2H3
    • InChI Key: ORRCLQXYFMBRMV-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC(=CC=2C=N1)C(C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Topological Polar Surface Area: 43.8

1-(1-methyl-1H-indazol-5-yl)ethan-1-amine Pricemore >>

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Additional information on 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine

Introduction to 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine (CAS No. 1159511-35-9)

1-(1-methyl-1H-indazol-5-yl)ethan-1-amine, with the CAS number 1159511-35-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structure of 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine makes it a promising candidate for various therapeutic applications.

The chemical structure of 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine consists of an indazole ring substituted with a methyl group at the 1-position and an ethylamine moiety attached to the 5-position. This configuration imparts specific pharmacological properties that have been the focus of recent research studies. The indazole scaffold is well-known for its ability to interact with various biological targets, such as enzymes, receptors, and ion channels, making it a valuable scaffold in drug discovery.

In the context of medicinal chemistry, 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine has been investigated for its potential as a modulator of serotonin receptors. Serotonin receptors play a crucial role in regulating mood, sleep, and appetite, and are implicated in various neurological disorders such as depression and anxiety. Recent studies have shown that 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT2A subtype, which is involved in the modulation of cognitive functions and emotional states.

Beyond its interactions with serotonin receptors, 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has demonstrated that 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated tissue damage.

The potential therapeutic applications of 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine extend to cancer treatment. Indazoles have been shown to exhibit anti-cancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis. Studies have indicated that 1-(1-methyl-1H-indazol-5-y-l)ethan-l-l-am ine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase enzymes. This makes it a promising candidate for developing novel anti-cancer drugs.

In addition to its pharmacological properties, the synthesis of l-(l-methyl-lH-indazol-S-y l)ethan-l-l-am ine strong > has been optimized to improve yield and purity. Various synthetic routes have been reported in the literature, including multistep reactions involving coupling reactions and functional group transformations. These synthetic methods provide a robust foundation for large-scale production and further pharmaceutical development.

The safety profile of l-(l-methyl-lH-indazol-S-y l)ethan-l-l-am ine strong > is an important consideration in its potential clinical use. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant side effects in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, l-(l-methyl-lH-indazol-S-y l)ethan-l-l-am ine (CAS No. 3) strong > is a versatile compound with promising therapeutic potential across multiple disease areas. Its unique chemical structure and biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in the treatment of various medical conditions.

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